1-Ethoxy-1-methoxyethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-7-5(2)6-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXIDKAJBXPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864275 | |
| Record name | Ethane, 1-ethoxy-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10471-14-4 | |
| Record name | 1-Ethoxy-1-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10471-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-ethoxy-1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-ethoxy-1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-ethoxy-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxy-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.859 | |
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Synthetic Methodologies and Reaction Pathways of 1 Ethoxy 1 Methoxyethane
Laboratory-Scale Synthesis Protocols
Williamson Ether Synthesis Adaptations for Asymmetrical Acetals
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comyoutube.com The reaction typically involves the SN2 reaction of an alkoxide ion with a primary alkyl halide. pressbooks.pub For the synthesis of an asymmetrical acetal (B89532) like 1-ethoxy-1-methoxyethane, this method would require careful selection of the starting materials to achieve the desired product.
The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. masterorganicchemistry.com To synthesize this compound, one possible adaptation would involve the reaction of sodium ethoxide with 1-chloro-1-methoxyethane or sodium methoxide with 1-chloro-1-ethoxyethane. The success of this approach is contingent on the stability of the haloacetal reactant and the typical SN2 reaction constraints, favoring primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Product |
| Ethanol (B145695) | 1-Chloro-1-methoxyethane | Sodium Hydride (NaH) | This compound |
| Methanol (B129727) | 1-Chloro-1-ethoxyethane | Sodium Hydride (NaH) | This compound |
Acetalization Reactions involving Alcohols
Acetalization reactions provide a direct route to the formation of acetals from aldehydes or ketones and alcohols, typically under acidic conditions. For the synthesis of the specific asymmetrical acetal this compound, hemiacetal intermediates play a crucial role.
One pathway to this compound involves the acid-catalyzed reaction of 1-methoxyethanol with ethanol. In this process, the hydroxyl group of 1-methoxyethanol is protonated, followed by the nucleophilic attack of an ethanol molecule. Subsequent deprotonation yields the target asymmetrical acetal. This reaction is part of a network of acetalization and transacetalization reactions that can occur in a mixture of methanol and ethanol. researchgate.net
Similarly, this compound can be produced through the acetalization of 1-ethoxyethanol with methanol. researchgate.net This reaction follows a parallel mechanism where the hydroxyl group of 1-ethoxyethanol is activated by protonation, allowing for nucleophilic attack by methanol. The formation of this compound from both 1-methoxyethanol and 1-ethoxyethanol highlights the equilibrium-driven nature of acetal formation in mixed alcohol systems. researchgate.net
| Hemiacetal Precursor | Alcohol Reactant | Catalyst | Product |
| 1-Methoxyethanol | Ethanol | Acid (e.g., H₂SO₄) | This compound |
| 1-Ethoxyethanol | Methanol | Acid (e.g., H₂SO₄) | This compound |
Condensation Reactions Utilizing Ethoxymethanol and Dibromoethane
While less common for this specific target, condensation reactions represent a broad class of reactions for forming larger molecules. An acid-catalyzed condensation of two alcohol molecules can form an ether, a process typically suitable for producing symmetrical ethers from primary alcohols. pearson.commasterorganicchemistry.com A hypothetical condensation pathway for an asymmetrical acetal could involve a hemiacetal intermediate like ethoxymethanol reacting with a suitable electrophile. However, direct condensation with a molecule like dibromoethane is not a standard or efficient method for synthesizing this compound. The more plausible routes remain the Williamson synthesis and direct acetalization approaches.
Emerging Catalytic Approaches in this compound Synthesis
Modern organic synthesis is increasingly focused on the development of efficient and selective catalytic methods. For ether and acetal synthesis, various catalytic systems are being explored to overcome the limitations of classical methods. These include both homogeneous and heterogeneous catalysts. nih.gov
For instance, catalytic reductive etherification of carbonyl compounds with alcohols presents a powerful method for creating unsymmetrical ethers. nih.gov While direct application to this compound from a simple carbonyl precursor is complex, the principles could be adapted. Another area of development is the use of solid acid catalysts, such as sulfonic resins, which have shown efficiency in the synthesis of acetals like 1,1-diethoxyethane and could potentially be applied to the synthesis of mixed acetals. researchgate.net Zeolites, such as SAPO-34, have also been identified as efficient and selective catalysts for etherification reactions, for example, in the synthesis of dimethoxyethane from ethylene glycol and methanol. The shape-selective nature of such catalysts could offer advantages in controlling the outcome of reactions involving multiple alcohol species.
| Catalytic Approach | Catalyst Type | Potential Advantages |
| Reductive Etherification | Homogeneous (e.g., Ru-H complex) | High chemoselectivity, use of H₂ as a benign reducing agent. nih.gov |
| Solid Acid Catalysis | Heterogeneous (e.g., Sulfonic resins) | Ease of catalyst separation, potential for continuous flow processes. researchgate.net |
| Zeolite Catalysis | Heterogeneous (e.g., SAPO-34) | High selectivity due to defined pore structures. |
Industrial Production Processes and Catalytic Optimization
Industrial synthesis of this compound focuses on efficiency, yield, and selectivity. The core of the process is the reaction of acetaldehyde (B116499) with an excess of both ethanol and methanol in the presence of an acid catalyst. The use of excess alcohols helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. youtube.com A significant challenge in producing this mixed acetal is the concurrent formation of two symmetric acetals as byproducts: 1,1-dimethoxyethane (from the reaction with two molecules of methanol) and 1,1-diethoxyethane (from the reaction with two molecules of ethanol).
Catalytic optimization is crucial for maximizing the yield of the desired mixed acetal while minimizing byproduct formation and improving process sustainability. While traditional homogeneous acid catalysts like sulfuric acid or dry hydrogen chloride are effective, they pose challenges in terms of separation, reactor corrosion, and waste disposal.
Modern industrial processes increasingly favor heterogeneous solid acid catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.net
Key areas for catalytic optimization include:
Catalyst Acidity: The rate of acetal formation is directly related to the strength and concentration of the acid catalyst. researchgate.net Catalysts must be acidic enough to efficiently protonate the acetaldehyde carbonyl group but controlled to prevent side reactions.
Catalyst Structure: The porous structure of some solid catalysts, like zeolites, can offer shape selectivity, potentially favoring the formation of one product over others, although this is more complex for a mixed acetal system. researchgate.net
Water Removal: Water is a byproduct of the reaction, and its presence can reverse the reaction, hydrolyzing the acetal back to the starting materials. organic-chemistry.org Industrial processes often incorporate methods for continuous water removal, such as pervaporation or the use of a dehydrating agent, to drive the equilibrium toward the product. organic-chemistry.org
Below is an interactive data table summarizing various types of catalysts used in acetal synthesis, which are relevant to the production of this compound.
| Catalyst Type | Examples | Key Advantages | Industrial Relevance |
| Homogeneous Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) | High reactivity, low cost. | Traditional method; being replaced due to corrosion, separation, and waste issues. |
| Heterogeneous Solid Acids | Amberlyst-15, Nafion, Montmorillonite clays | Easy to separate and reuse, non-corrosive, reduced waste streams. researchgate.netorganic-chemistry.org | High; preferred in modern green chemistry processes for continuous flow systems. |
| Lewis Acids | Boron trifluoride (BF₃), Indium(III) trifluoromethanesulfonate | Can be effective under mild conditions. organic-chemistry.org | Niche applications; may be used where specific substrate sensitivities exist. |
Investigation of Mechanistic Intermediates in this compound Formation
The formation of this compound proceeds via a well-established, multi-step mechanism involving key mechanistic intermediates. The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. youtube.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The key intermediate in this reaction is the hemiacetal . askfilo.comshaalaa.commasterorganicchemistry.com Since the reaction mixture contains two different nucleophiles (ethanol and methanol), two different hemiacetal intermediates can be formed:
1-Ethoxyethanol: Formed when an ethanol molecule attacks the protonated acetaldehyde.
1-Methoxyethanol: Formed when a methanol molecule attacks the protonated acetaldehyde.
These unstable hemiacetals exist in equilibrium with the reactants. youtube.comshaalaa.com To form the final stable acetal, the hydroxyl group of the hemiacetal intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O). youtube.commasterorganicchemistry.com The departure of the water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).
This highly electrophilic carbocation is then rapidly attacked by a second alcohol molecule. To form the target compound, this compound, two pathways are possible:
Pathway A: The oxocarbenium ion formed from the 1-ethoxyethanol intermediate is attacked by a methanol molecule.
Pathway B: The oxocarbenium ion formed from the 1-methoxyethanol intermediate is attacked by an ethanol molecule.
The final step in the mechanism is the deprotonation of the newly added alcohol's oxygen atom, which yields the neutral this compound molecule and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. masterorganicchemistry.com
The table below outlines the critical steps and intermediates in the formation of this compound.
| Step | Description | Reactants | Key Intermediate(s) | Products |
| 1 | Carbonyl Protonation | Acetaldehyde, Acid Catalyst (H⁺) | Protonated Acetaldehyde | - |
| 2 | Nucleophilic Attack (Hemiacetal Formation) | Protonated Acetaldehyde, Ethanol OR Methanol | 1-Ethoxyethanol OR 1-Methoxyethanol | - |
| 3 | Hydroxyl Protonation | Hemiacetal, Acid Catalyst (H⁺) | Protonated Hemiacetal | - |
| 4 | Water Elimination | Protonated Hemiacetal | Resonance-Stabilized Oxocarbenium Ion | Water |
| 5 | Second Nucleophilic Attack | Oxocarbenium Ion, Methanol OR Ethanol | Protonated Acetal | - |
| 6 | Deprotonation | Protonated Acetal | - | This compound, Acid Catalyst (H⁺) |
Chemical Reactivity and Transformation Mechanisms of 1 Ethoxy 1 Methoxyethane
Oxidative Transformations and Product Characterization
The oxidation of acetals like 1-ethoxy-1-methoxyethane can proceed through different pathways depending on the oxidizing agent and conditions, leading to the formation of esters or other carboxylic acid derivatives. organic-chemistry.orgkoreascience.krcdnsciencepub.com Strong oxidizing agents can cleave the C-H bond at the acetal (B89532) carbon.
Formation of Aldehydic and Carboxylic Acid Derivatives
Under specific oxidative conditions, this compound can be converted into ester products. The reaction with oxidizing agents such as ozone or peroxy acids typically results in the insertion of an oxygen atom into the C-H bond of the acetal carbon, leading to the formation of an intermediate that decomposes to an ester and an alcohol. koreascience.krcdnsciencepub.com For this compound, this transformation would be expected to yield a mixture of ethyl acetate (B1210297) and methyl acetate, along with methanol (B129727) and ethanol (B145695), respectively.
For instance, oxidation facilitated by catalysts like N-hydroxyphthalimide (NHPI) and Co(II) with molecular oxygen is an effective method for converting various acetals into esters under mild conditions. organic-chemistry.org The mechanism involves the abstraction of a hydrogen atom from the acetal carbon, followed by reaction with oxygen to form a hydroperoxide intermediate, which then rearranges to the ester product.
Vigorous oxidation can lead to the cleavage of the carbon-carbon bond and further oxidation to produce carboxylic acids. google.com The initial aldehyde, acetaldehyde (B116499), formed from the hydrolysis of the acetal, can be oxidized to acetic acid.
| Oxidative Condition | Primary Products | Byproducts |
|---|---|---|
| Mild (e.g., O₃, m-CPBA) | Ethyl acetate, Methyl acetate | Methanol, Ethanol |
| Vigorous/Harsh | Acetic acid | Water, Carbon dioxide |
Reductive Pathways Leading to Alcohols
Acetals are generally stable to common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comyoutube.com This stability is a key reason why acetals are widely used as protecting groups for aldehydes and ketones during synthesis involving these reagents. libretexts.orglibretexts.org Standard hydride reducing agents target the carbonyl group, which is absent in the acetal structure.
Therefore, the direct reduction of this compound to alcohols under standard conditions with NaBH₄ or LiAlH₄ is not a feasible pathway. masterorganicchemistry.comlibretexts.org Cleavage of the strong carbon-oxygen single bonds in the acetal requires more drastic conditions, such as catalytic hydrogenation at high pressure and temperature or treatment with a combination of a strong acid and a reducing agent, which would first hydrolyze the acetal to the corresponding aldehyde and alcohols.
Nucleophilic and Electrophilic Substitution Reactions at the Acetal Center
The core reactivity of this compound involves substitution reactions at the electrophilic acetal carbon. These reactions are highly dependent on the pH of the medium.
Acid-Catalyzed Substitution Mechanism Investigations
In the presence of an acid catalyst, acetals undergo hydrolysis to regenerate the parent aldehyde and alcohols. chemistrysteps.comorganicchemistrytutor.com The hydrolysis of this compound is a reversible reaction that yields acetaldehyde, ethanol, and methanol. The mechanism is a classic example of acid catalysis and typically proceeds through an A-1 (unimolecular) or A-2 (bimolecular) pathway, involving a resonance-stabilized oxocarbenium ion intermediate. osti.govacs.org
The generally accepted mechanism involves the following steps:
Protonation: One of the oxygen atoms of the acetal is protonated by the acid (e.g., H₃O⁺), converting one of the alkoxy groups into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org
Formation of Oxocarbenium Ion: The protonated alkoxy group departs as an alcohol molecule (either ethanol or methanol), leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step in an A-1 mechanism. acs.orglibretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com
Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, forming a hemiacetal and regenerating the acid catalyst. libretexts.org
This process then repeats with the second alkoxy group, ultimately leading to the formation of acetaldehyde and two alcohol molecules.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Protonation of an ether oxygen by an acid catalyst. | Protonated Acetal |
| 2 | Loss of an alcohol molecule (e.g., Methanol). | Resonance-Stabilized Oxocarbenium Ion |
| 3 | Nucleophilic attack by a water molecule. | Protonated Hemiacetal |
| 4 | Deprotonation to form the hemiacetal. | Hemiacetal |
| 5-8 | Repeat of steps 1-4 for the second alkoxy group. | Acetaldehyde |
Base-Catalyzed Substitution Mechanism Studies
Acetals, including this compound, are notably stable under neutral to strongly basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org This lack of reactivity is fundamental to their use as protecting groups for carbonyl compounds in organic synthesis. chemistrysteps.com
Under basic conditions, there is no electrophile (like H⁺) to activate the alkoxy groups for departure. The alkoxide ions (CH₃O⁻ and CH₃CH₂O⁻) are poor leaving groups because they are strong bases. Consequently, nucleophilic substitution at the acetal carbon does not readily occur in the presence of a base. This inertness allows chemists to perform reactions on other parts of a molecule, such as ester reduction with LiAlH₄ or Grignard reactions, without affecting the protected carbonyl group. chemistrysteps.comlibretexts.org
Role of Intermolecular Interactions in Modulating Reactivity
Intermolecular forces play a significant role in the chemical reactivity of this compound, primarily by influencing the stability of transition states and intermediates. As a solvent, its properties can modulate reaction rates.
The ether oxygens in this compound can act as hydrogen bond acceptors, allowing them to solvate and stabilize cationic species. core.ac.uk This is particularly important in the acid-catalyzed hydrolysis mechanism. The resonance-stabilized oxocarbenium ion intermediate is electrophilic and can be stabilized by interactions with the solvent. In a protic solvent like water or alcohol, hydrogen bonding to the oxygen atoms of the acetal can facilitate protonation and subsequent steps of the hydrolysis reaction.
The polarity of the solvent medium also affects reactivity. The hydrolysis of acetals often shows a dependence on solvent composition. acs.org The transition state leading to the oxocarbenium ion has significant charge separation, and its stability is therefore influenced by the dielectric constant of the medium. Polar solvents can stabilize this charged transition state, thereby increasing the rate of reaction. Conversely, in non-polar solvents, the acid-catalyzed cleavage is significantly slower. These substituent and solvent effects are a subject of detailed physical organic chemistry studies. nih.govacs.org
Chemo- and Regioselectivity in this compound Reactions
The chemo- and regioselectivity of reactions involving this compound are dictated by the nature of the acetal functional group and the subtle differences between the methoxy (B1213986) and ethoxy groups. Under acidic conditions, the acetal can be protonated, leading to the formation of an oxocarbenium ion intermediate. The stability of this intermediate and the nature of the attacking nucleophile are key factors governing the selectivity of the reaction.
Cheoselectivity:
In a molecule containing multiple functional groups, the acetal moiety of this compound can be selectively targeted under acidic conditions, while other functional groups that are stable to acid remain unaffected. For instance, in the presence of a Lewis or Brønsted acid, the acetal can be cleaved to reveal the parent aldehyde (acetaldehyde) and the corresponding alcohols (methanol and ethanol). This reactivity is fundamental to the use of acetals as protecting groups for carbonyls in organic synthesis.
Regioselectivity:
In reactions involving the cleavage of the acetal, the question of which C-O bond breaks—the C-OCH₃ bond or the C-OCH₂CH₃ bond—determines the regioselectivity. This selectivity is influenced by both steric and electronic factors. The reaction proceeds through an oxocarbenium ion intermediate, and the departure of one of the alkoxy groups is the key step.
The relative rates of cleavage of the methoxy and ethoxy groups can be influenced by the reaction conditions, including the nature of the acid catalyst and the solvent. In general, the protonation of one of the oxygen atoms is the initial step, followed by the elimination of the corresponding alcohol to form the stabilized oxocarbenium ion. The stability of the leaving group (methanol vs. ethanol) and the steric environment around the alkoxy groups can influence which pathway is favored.
Below is a hypothetical data table illustrating the potential regioselectivity in the acid-catalyzed hydrolysis of this compound. Please note that this table is based on general principles of acetal chemistry and does not represent actual experimental data for this specific compound due to a lack of available research.
| Catalyst | Solvent | Predominant Alcohol Formed | Postulated Major Intermediate |
| Dilute HCl | Water | Methanol and Ethanol | Ethoxy-stabilized oxocarbenium ion and Methoxy-stabilized oxocarbenium ion |
| BF₃·OEt₂ | CH₂Cl₂ | Dependent on Nucleophile | Ethoxy-stabilized oxocarbenium ion or Methoxy-stabilized oxocarbenium ion |
The formation of a mixed acetal implies that in a reaction with a nucleophile under acidic conditions, a mixture of products could be obtained, reflecting the competitive cleavage of the two different alkoxy groups.
Studies on C-C and C-O Bond Formation Involving this compound
Detailed studies specifically investigating the use of this compound in C-C and C-O bond formation are scarce in the available literature. However, the general reactivity of acetals as electrophilic partners in the presence of Lewis acids provides a framework for predicting its potential applications in such transformations.
C-O Bond Formation:
This compound can theoretically act as an electrophile in the presence of a Lewis acid to form new C-O bonds. For example, in a transacetalization reaction, it could react with a different alcohol or diol to form a new acetal. The reaction would proceed via the formation of an oxocarbenium ion, which is then trapped by the incoming alcohol nucleophile.
C-C Bond Formation:
The formation of C-C bonds using acetals typically involves their reaction with nucleophiles such as enol ethers, silyl (B83357) enol ethers, or organometallic reagents, activated by a Lewis acid. In the case of this compound, activation with a Lewis acid would generate an ethoxy- or methoxy-stabilized carbocation. This electrophilic species could then be attacked by a carbon nucleophile.
The following table outlines potential, yet not experimentally verified for this specific compound, C-C bond-forming reactions involving this compound, based on known acetal chemistry.
| Nucleophile | Lewis Acid Catalyst | Potential Product Type |
| Silyl enol ether | TiCl₄ | β-alkoxy ketone |
| Allyltrimethylsilane | BF₃·OEt₂ | Homoallylic ether |
| Grignard reagent | MgBr₂ | Ether |
It is important to emphasize that the successful application of this compound in these transformations would depend on controlling the regioselectivity of the initial C-O bond cleavage to generate a specific oxocarbenium ion for subsequent reaction. The subtle electronic and steric differences between the methoxy and ethoxy groups would play a crucial role in determining the outcome of these reactions. Without specific experimental data, the chemo- and regioselectivity in such reactions remain a matter of theoretical consideration based on the established principles of acetal reactivity.
Applications of 1 Ethoxy 1 Methoxyethane in Advanced Chemical Synthesis
Role as a Reagent in Organic Transformations
While primarily known for its stability, 1-ethoxy-1-methoxyethane can participate in specific organic transformations characteristic of the acetal (B89532) functional group. Under appropriate reaction conditions, it can undergo reactions such as:
Oxidation: The compound can be oxidized to form corresponding esters or carboxylic acids.
Reduction: Reduction reactions can cleave the acetal to yield simpler alcohols.
Substitution: The ethoxy and methoxy (B1213986) groups can be substituted by other functional groups, typically requiring acid or base catalysis to proceed.
These reactions, while not as common as its use as a protecting group, demonstrate its potential as a reactive molecule in synthetic pathways where the controlled release of an aldehyde or the introduction of ethoxy/methoxy groups is desired.
Utility as a Solvent in Diverse Chemical Reactions
This compound serves as a versatile solvent capable of dissolving a wide range of both polar and non-polar organic substances. evitachem.com This broad solvency is attributed to its molecular structure, which contains both polar ether linkages and non-polar alkyl groups. This dual character makes it a useful medium for a variety of chemical reactions, particularly in the synthesis of complex organic molecules where reactant solubility is a critical factor. thepharmajournal.com Its moderate boiling point also facilitates its removal from a reaction mixture upon completion. In the pharmaceutical industry, it has found utility as a solvent for the synthesis of bioactive compounds. evitachem.com
Intermediate in the Preparation of Specialty Chemicals
Beyond its role as a solvent, this compound functions as a valuable intermediate in the synthesis of other chemicals. As with acetals in general, it can be a precursor in the synthesis of novel heterocyclic compounds and other specialty chemicals. evitachem.com In the pharmaceutical sector, it serves as an intermediate in the creation of more complex bioactive molecules. evitachem.com The acetal group can be hydrolyzed under acidic conditions to unmask the original carbonyl group (acetaldehyde in this case), which can then participate in further synthetic steps.
Applications in Polymer and Coating Science
In the field of polymer and coating science, this compound is employed primarily as a specialty solvent. It is particularly effective for dissolving nitrocellulose, a key component in the production of lacquers and coatings. evitachem.com A related compound, 1-ethoxy-2-methoxyethane, is also noted for its use as a solvent in paints and coatings. cymitquimica.com Furthermore, the fundamental ethoxy and methoxy ether groups present in this compound are important structural motifs used in the modification of polymeric structures. For instance, ether-functionalized porous aromatic frameworks have been synthesized to achieve selective adsorption of specific metal ions, highlighting the importance of these functional groups in advanced materials development. thepharmajournal.com
Employment in Natural Product Extraction and Purification Processes
The selection of a solvent for natural product extraction is governed by the principle of "like dissolves like," where the solvent's polarity is matched to that of the target compounds. nih.gov Solvents commonly used range from polar (water, ethanol) to non-polar (hexane). nih.gov While this compound has been identified as a naturally occurring compound in Carica papaya (papaya), its use as a primary solvent for the extraction and purification of natural products is not widely documented in scientific literature. nih.gov However, its ability to dissolve a wide array of substances suggests its potential utility in this area. Its moderate polarity could make it suitable for extracting compounds of intermediate polarity that are not efficiently soluble in highly polar or strictly non-polar solvents.
Research into its Function as a Protecting Group for Carbonyl Compounds
A primary and critical application of acetals like this compound in multi-step organic synthesis is their function as protecting groups for carbonyl functionalities (aldehydes and ketones). evitachem.comgoogle.com The conversion of a carbonyl group into an acetal renders it stable and unreactive in neutral to strongly basic conditions. evitachem.com This protection is essential when subsequent reactions must be performed on other parts of a molecule using reagents that would otherwise react with the carbonyl group, such as Grignard reagents or metal hydrides like lithium aluminium hydride. evitachem.comgoogle.com
The protection process is reversible; after the desired transformations are complete, the acetal can be easily removed through hydrolysis with aqueous acid, regenerating the original carbonyl group. google.com This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups. evitachem.com
Advanced Spectroscopic and Chromatographic Characterization of 1 Ethoxy 1 Methoxyethane
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-Ethoxy-1-methoxyethane (C5H12O2), with a molecular weight of approximately 104.15 g/mol , electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.govnih.gov
Upon ionization, the this compound molecule loses an electron to form a molecular ion ([M]+•). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and aids in structural confirmation. Key fragment ions observed in the mass spectrum of this compound are crucial for its identification. The most significant peaks are typically observed at m/z 59 and m/z 45. nih.gov The fragmentation of ethers is characterized by the cleavage of the C-C bond adjacent to the oxygen atom and the cleavage of the C-O bond. libretexts.org
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H12O2 | nist.gov |
| Molecular Weight | 104.15 g/mol | nih.gov |
| Top Peak (m/z) | 59 | nih.gov |
This interactive table summarizes the primary mass spectrometry data used for the identification of this compound.
The fragmentation pattern helps distinguish this compound from its isomers and other structurally similar compounds. Analysis of these patterns, often compared against spectral libraries like the NIST Mass Spectrometry Data Center, allows for confident identification of the compound in various samples. nist.gov
Gas Chromatography for Purity Assessment and Mixture Separation
Gas chromatography (GC) is an essential technique for separating and analyzing volatile compounds. It is widely used to assess the purity of this compound and to separate it from complex mixtures, such as reaction byproducts or environmental samples. nist.gov In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification.
The purity of an acetal (B89532) like this compound is critical, especially when used in polymerization reactions where impurities such as water, alcohols, or aldehydes can interfere with the process. google.com GC can effectively separate these impurities, allowing for their quantification. The Kovats Retention Index (RI) is a standardized measure used to normalize retention times. For this compound, the standard non-polar Kovats RI has been experimentally determined to be 641, which aids in its identification across different GC systems. nih.gov
Table 2: Gas Chromatography Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Analytical Method | Gas Chromatography (GC) | nist.gov |
This interactive table presents key gas chromatographic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule: the methoxy (B1213986) group (CH₃O-), the ethoxy group (-OCH₂CH₃), and the methine proton (-CH-). The integration of these signals would correspond to the number of protons in each environment (3H, 5H, 1H, and 3H respectively), while the splitting patterns (e.g., triplet for the ethoxy methyl, quartet for the ethoxy methylene) would reveal adjacent proton-proton interactions. docbrown.info
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in their unique chemical environments. The chemical shifts of these signals are influenced by the electronegativity of the neighboring oxygen atoms. docbrown.info
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Environment | Expected Splitting Pattern (¹H NMR) |
|---|---|---|
| ¹H | -OCH₃ (methoxy) | Singlet |
| ¹H | -OCH₂- (ethoxy methylene) | Quartet |
| ¹H | -CH₃ (ethoxy methyl) | Triplet |
| ¹H | -O-CH(CH₃)-O- (methine) | Quartet |
| ¹H | -O-CH(CH₃)-O- (methyl) | Doublet |
| ¹³C | -OCH₃ | N/A |
| ¹³C | -OCH₂- | N/A |
| ¹³C | -CH₃ (ethoxy) | N/A |
| ¹³C | -O-CH(CH₃)-O- | N/A |
This interactive table outlines the predicted NMR data for the structural elucidation of this compound, based on general principles of NMR spectroscopy for ethers and acetals.
Applications in Biological Sample Preparation and Analytical Methodologies
Acetals, including this compound, possess chemical properties that make them useful in various stages of analytical methodologies, particularly in the preparation of biological samples for analysis. nih.gov
In the context of chromatography, sample preparation is a critical step to remove interfering substances and isolate the analytes of interest. Acetals can be used as water scavengers in sample preparation prior to GC analysis. researchgate.net For biological samples, which are often aqueous, the presence of water can interfere with the analysis of high-boiling point analytes. By reacting with water, acetals can effectively remove it from the sample matrix, which can lead to sample enrichment and improved sensitivity in subsequent chromatographic analysis. researchgate.net This methodology avoids more laborious extraction procedures. researchgate.net Furthermore, purification processes for acetals themselves have been developed to remove impurities like water and alcohols, ensuring a high-purity compound is available for sensitive applications. google.com
The presence of water in a sample can also pose challenges for certain spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the broad absorption bands of water can mask signals from the analyte. By using acetals as drying agents during sample preparation, these interferences can be minimized, leading to cleaner and more easily interpretable spectra. The reaction of acetals to remove water is efficient and can be catalyzed under mild conditions, preserving the integrity of the target analytes in the biological sample. researchgate.net This "in-situ" drying allows for more accurate and sensitive spectroscopic measurements.
Theoretical and Computational Chemistry Studies on 1 Ethoxy 1 Methoxyethane
Molecular Structure and Conformation Analysis
The molecular structure of 1-ethoxy-1-methoxyethane, an acyclic acetal (B89532), is characterized by a central carbon atom bonded to a hydrogen, a methyl group, a methoxy (B1213986) group (-OCH₃), and an ethoxy group (-OCH₂CH₃). The presence of multiple single bonds, particularly the C-O and C-C bonds, allows for significant conformational flexibility.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-O-C-O) | Relative Energy (Predicted) |
|---|---|---|---|
| Anti-Anti | ~180° | ~180° | Lowest |
| Anti-Gauche | ~180° | ~60° | Low |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated computational studies.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Quantum mechanical calculations are essential for understanding the distribution of electrons within the molecule, identifying the frontier molecular orbitals (HOMO and LUMO), and predicting sites susceptible to electrophilic or nucleophilic attack.
DFT calculations would reveal that the highest occupied molecular orbital (HOMO) is likely localized on the oxygen atoms, specifically the non-bonding lone pair electrons. This indicates that these oxygen atoms are the primary sites for electrophilic attack, such as protonation in acidic conditions. The lowest unoccupied molecular orbital (LUMO) would likely be an antibonding orbital associated with the C-O bonds.
The presence of two electronegative oxygen atoms attached to the same carbon atom creates a polarized electronic environment. The central carbon atom (acetal carbon) is electron-deficient and thus electrophilic, making it susceptible to nucleophilic attack, particularly after the protonation of one of the oxygen atoms.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO | Localized on oxygen lone pairs | Site of protonation and electrophilic attack |
| LUMO | Associated with C-O antibonding orbitals | Site of nucleophilic attack upon activation |
Computational Modeling of Reaction Mechanisms and Transition States
A key reaction of acetals like this compound is acid-catalyzed hydrolysis, which cleaves the acetal back to an aldehyde (acetaldehyde) and the corresponding alcohols (methanol and ethanol). Computational modeling is a powerful tool for elucidating the step-by-step mechanism of such reactions, including the identification of intermediates and transition states.
The generally accepted mechanism for acetal hydrolysis involves the following steps, which can be modeled using quantum mechanical methods:
Protonation: One of the oxygen atoms is protonated by an acid catalyst.
Leaving Group Departure: The corresponding alcohol (methanol or ethanol) departs, forming a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.
Deprotonation: A final deprotonation step yields a hemiacetal.
Repeat: The process repeats for the second alkoxy group, ultimately yielding the aldehyde.
Computational studies would involve locating the transition state structure for the rate-determining step and calculating its energy, which corresponds to the activation energy of the reaction. This allows for the theoretical prediction of reaction rates. While specific calculations for this compound are not published, the principles are well-established from studies on other acetals.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like acetals or ethers, QSRR models could be developed to predict properties such as their rate of hydrolysis or their chromatographic retention times based on calculated molecular descriptors.
Relevant descriptors for a QSRR study of acetals could include:
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Electronic descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.
While no specific QSRR studies featuring this compound have been identified, research on other ethers has demonstrated the utility of this approach. For instance, QSRR models have been used to predict the anesthetic action of polyhalogenated ethers based on descriptors like lipophilicity (log P), molecular polarizability, and electrostatic potentials. Similar methodologies could be applied to a series of acetals to understand how variations in the alkyl and alkoxy groups influence their reactivity.
Occurrence and Formation of 1 Ethoxy 1 Methoxyethane in Natural and Extraterrestrial Environments
Traces in Fermentation Products and Alcoholic Beverages
The formation of acetals, such as 1,1-diethoxyethane, is a known phenomenon in alcoholic beverages like wine and spirits. These compounds are typically formed from the reaction of an aldehyde, most commonly acetaldehyde (B116499), with an alcohol. In the case of 1-ethoxy-1-methoxyethane, its formation would theoretically require the presence of both ethanol (B145695) and methanol (B129727) reacting with acetaldehyde.
However, a comprehensive review of scientific literature on the composition of fermentation products and alcoholic beverages does not provide specific data on the detection or concentration of this compound. While analytical methods like gas chromatography-mass spectrometry are used to identify a wide array of volatile compounds in these beverages, there are no readily available studies that report the presence of this particular mixed acetal (B89532). Therefore, any assertion of its existence in these products would be speculative at this time.
Detection in Cometary and Interstellar Medium Compositions
The study of complex organic molecules in extraterrestrial environments is a rapidly advancing field. Scientists have successfully identified a diverse range of organic compounds in comets and the interstellar medium, including alcohols, aldehydes, and various ethers. These discoveries provide crucial insights into the prebiotic chemistry of the universe.
Despite the detection of numerous complex organic molecules, there is currently no published scientific evidence confirming the presence of this compound in cometary comas or the interstellar medium. The search for new and more complex molecules is ongoing, utilizing advanced spectroscopic techniques. While the potential for its existence cannot be entirely ruled out, it has not been identified in the extensive surveys of extraterrestrial chemical inventories conducted to date.
Astrochemical Significance and Environmental Stability Investigations
The astrochemical significance of any molecule is contingent on its confirmed detection and abundance in cosmic environments. As this compound has not been identified in cometary or interstellar spectra, its role in astrochemical processes remains entirely theoretical.
Similarly, specific laboratory or computational studies detailing the environmental stability and reaction pathways of this compound under astrophysical conditions are not available in the current body of scientific literature. Understanding the stability of such a molecule against factors like ultraviolet radiation and cosmic rays would be a prerequisite for assessing its potential longevity and role in the chemistry of space. Without observational data or dedicated theoretical modeling, its astrochemical significance cannot be established.
Future Research and Emerging Opportunities for this compound
The mixed acetal this compound, while a structurally simple compound, stands at the cusp of significant research and application development. As chemists and material scientists seek more efficient, sustainable, and versatile chemical entities, the unique properties of this unsymmetrical acetal present a landscape ripe for exploration. Future research is poised to unlock its potential in catalysis, advanced materials, green chemistry, and novel chemical reactions, moving it beyond its traditional role as a solvent or protecting group.
Q & A
Q. What are the standard methods for synthesizing 1-Ethoxy-1-methoxyethane in a laboratory setting?
this compound, a symmetrical diether, is typically synthesized via Williamson’s synthesis , which involves nucleophilic substitution between alkoxide ions and alkyl halides. For example:
- Reacting sodium methoxide (CH₃ONa) with 1-chloro-1-ethoxyethane (Cl-CH₂-O-CH₂-CH₃) under anhydrous conditions yields the target compound.
- Alternatively, acid-catalyzed dehydration of secondary alcohols is unsuitable due to competing elimination reactions (e.g., forming alkenes instead of ethers) .
Q. Key considerations :
- Use of aprotic solvents (e.g., THF) to minimize side reactions.
- Strict control of stoichiometry and temperature to avoid oligomerization.
Q. How can the physicochemical properties of this compound be experimentally determined?
The CRC Handbook of Chemistry and Physics provides reference data for analogous ethers (e.g., 1-Ethoxy-2-methoxyethane):
- Density : ~0.846 g/cm³ at 25°C.
- Refractive index : ~1.3842.
- Boiling point : ~88°C at 14 mmHg.
Experimental validation requires: - Gas chromatography-mass spectrometry (GC-MS) for purity assessment.
- Differential scanning calorimetry (DSC) to study phase transitions.
- Karl Fischer titration to quantify trace water content .
Advanced Research Questions
Q. How can mass spectrometry (MS) differentiate this compound from structurally similar peroxides or heterocyclic compounds?
In comet 67P’s coma analysis, this compound (C₄H₁₀O₂, m/z = 90) was distinguished from diethyl peroxide via:
- Fragmentation patterns : The compound shows a strong M-H signal (m/z = 89) but negligible molecular ion (M⁺), whereas peroxides exhibit strong M⁺ signals.
- Collision-induced dissociation (CID) : Unique fragment ions at m/z = 59 (CH₃O-CH₂⁺) and m/z = 45 (CH₃CH₂O⁺) confirm its ether structure.
Contradiction note : Dimethyl peroxide (C₂H₆O₂) may co-elute in GC-MS, requiring high-resolution MS (HRMS) or isotopic labeling for unambiguous identification .
Q. What analytical challenges arise when detecting this compound in complex matrices (e.g., environmental or biological samples)?
- Co-elution with isobaric compounds : For example, 2-furanmethanol (C₅H₆O₂, m/z = 98) shares similar retention times in GC.
- Solution : Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to isolate diagnostic fragments.
- Matrix effects : In alcoholic beverages (e.g., rum), high ethanol content suppresses ionization efficiency. Dilution or headspace sampling mitigates this .
Q. How do steric and electronic factors influence the stability of this compound under acidic or oxidative conditions?
- Acidic hydrolysis : The ether undergoes cleavage via SN1 or SN2 mechanisms depending on acid strength. Tertiary carbocations are unlikely due to its symmetrical structure, favoring SN2 pathways.
- Oxidative stability : Unlike peroxides, ethers like this compound are resistant to auto-oxidation but may form hydroperoxides under prolonged UV exposure. Accelerated stability studies with radical initiators (e.g., AIBN) can model degradation kinetics .
Q. What contradictions exist in literature regarding the identification of this compound in extraterrestrial environments?
- Contradiction : While detected in comet 67P via Rosetta’s ROSINA instrument, its presence conflicts with models predicting rapid photolysis in low-pressure environments.
- Resolution : The compound’s detection in icy dust grains suggests it is shielded from UV radiation, enabling preservation .
Methodological Guidelines
Q. Safe handling and storage protocols for this compound
- Storage : Under inert gas (N₂/Ar) in amber glass bottles to prevent moisture absorption and photodegradation.
- Safety : Although not classified as acutely toxic, prolonged exposure may cause respiratory irritation. Use fume hoods and PPE (gloves, goggles) during synthesis .
Q. Designing experiments to resolve spectral overlaps in NMR analysis
- Problem : Overlapping signals for methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups in ¹H NMR (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.7 ppm for OCH₂).
- Solution : Use ¹³C NMR or 2D HSQC to assign carbons unambiguously. For example:
- CH₃O-: δ ~49 ppm (¹³C).
- CH₂CH₃O-: δ ~65 ppm (¹³C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
